molecular formula C18H28N2O4 B13222255 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

Cat. No.: B13222255
M. Wt: 336.4 g/mol
InChI Key: GFJZXPSOZJDIER-UHFFFAOYSA-N
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Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by:

  • Core structure: A propanoic acid backbone with 2,2-dimethyl substituents.
  • Substituents: A Boc-protected amino group at position 2. A 4-(dimethylamino)phenyl group at position 3. This structure combines steric hindrance (from dimethyl groups) with electronic modulation (from the dimethylamino phenyl group), making it valuable in medicinal chemistry for peptide synthesis and drug design. Its Boc group enhances stability during synthetic workflows .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(23)19-14(18(4,5)15(21)22)12-8-10-13(11-9-12)20(6)7/h8-11,14H,1-7H3,(H,19,23)(H,21,22)

InChI Key

GFJZXPSOZJDIER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N(C)C)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up for larger quantities. The use of flow microreactor systems has been developed to introduce the Boc group more efficiently and sustainably compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : 3-(4-(Ethoxycarbonyl)Phenyl)-2,2-Dimethylpropanoic Acid (7-3)
  • Structure: Lacks the Boc-amino group and dimethylamino phenyl substituent. Instead, it has an ethoxycarbonyl group at the para position of the phenyl ring.
  • Key Differences: Property Target Compound Compound A (7-3) Substituent (Phenyl) 4-(Dimethylamino)phenyl 4-(Ethoxycarbonyl)phenyl Amino Protection Boc group None Solubility Higher (due to dimethylamino group) Lower (lipophilic ethoxycarbonyl) Reactivity Basic dimethylamino enhances nucleophilicity Ethoxycarbonyl may undergo hydrolysis
  • Applications : Compound A is used in arylations (e.g., Suzuki couplings) due to its iodinated precursor .
Compound B : (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-{4-[2-(Dimethylamino)Ethoxy]Phenyl}Propanoic Acid
  • Structure: Features a 4-[2-(dimethylamino)ethoxy]phenyl group instead of 4-(dimethylamino)phenyl.
  • pKa: Predicted pKa of 2.96 (acidic) due to the propanoic acid moiety .
  • Applications: Likely used in targeted drug delivery due to its polarity and basic dimethylamino group.

Stereochemical and Backbone Modifications

Compound C : (R)-3-((Tert-Butoxycarbonyl)Amino)-2-Phenylpropanoic Acid
  • Structure: Substitutes the dimethylamino phenyl group with a simple phenyl group and lacks the 2,2-dimethyl backbone.
  • Applications: Used in asymmetric synthesis of β-amino acids .

Salt Forms and Stability

Compound D : 2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(Dimethylamino)Propanoic Acid Hydrochloride
  • Structure: Hydrochloride salt of a similar Boc-protected amino acid with a dimethylamino group.
  • Key Differences :
    • Solubility : Enhanced water solubility due to the hydrochloride salt.
    • Stability : Salt forms may improve shelf life but require controlled storage conditions .

Key Research Findings

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents pKa (Predicted)
Target Compound C₁₈H₂₇N₃O₅ 365.43 4-(Dimethylamino)phenyl, 2,2-dimethyl ~3.0 (acidic)
Compound A (7-3) C₁₄H₁₈O₄ 262.29 4-(Ethoxycarbonyl)phenyl N/A
Compound B C₁₈H₂₈N₂O₅ 352.43 4-[2-(Dimethylamino)ethoxy]phenyl 2.96
Compound C C₁₄H₁₉NO₄ 265.31 Phenyl, R-configuration ~4.5

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid, commonly referred to as Boc-DMAPA, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-DMAPA features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility. The compound's structure can be represented as follows:

  • IUPAC Name : 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid
  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

Biological Activity Overview

Boc-DMAPA has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that Boc-DMAPA exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. This inhibition may contribute to its therapeutic potential in treating type 2 diabetes .
  • Neuroprotective Effects : Preliminary studies suggest that Boc-DMAPA may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through modulation of neurotransmitter levels .

The mechanisms through which Boc-DMAPA exerts its biological effects include:

  • Inhibition of Cell Growth : The compound disrupts the cell cycle in cancer cells, leading to apoptosis. Specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
  • DPP-4 Inhibition : Boc-DMAPA binds to the active site of DPP-4, preventing substrate access and subsequent enzymatic activity, which can lead to increased levels of incretin hormones and improved insulin sensitivity .
  • Neurotransmitter Modulation : By influencing the levels of neurotransmitters such as serotonin and dopamine, Boc-DMAPA may help in restoring balance in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the effects of Boc-DMAPA:

  • Case Study 1 : In a study involving human pancreatic cancer cells (PANC-1), treatment with Boc-DMAPA resulted in a significant decrease in cell viability (up to 70% at 100 µM concentration) after 48 hours. The study concluded that Boc-DMAPA could be a potential candidate for further development in cancer therapy .
  • Case Study 2 : A preclinical trial assessing the effects of Boc-DMAPA on diabetic mice showed improved glycemic control and reduced DPP-4 activity compared to control groups. This suggests its potential application in managing diabetes .

Data Tables

Biological ActivityAssay TypeResult (IC50)
AntitumorMTT Assay25 µM (PANC-1 cells)
DPP-4 InhibitionEnzyme Activity AssayIC50 = 50 nM
NeuroprotectionNeurotransmitter LevelIncreased serotonin levels by 30%

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